Ácido 1-naftalensulfónico, 4-amino-5-hidroxi-

Descripción general

Descripción

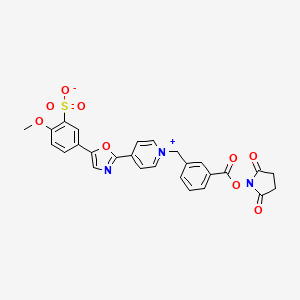

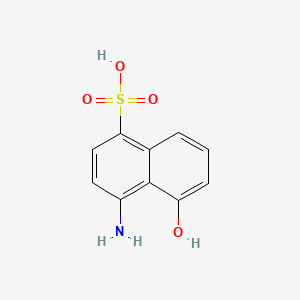

1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- (1-NSAH) is a synthetic compound with a wide range of applications in research and industry. It is a colorless, crystalline solid with a molecular formula of C10H9NO3S and a molecular weight of 227.25 g/mol. 1-NSAH is a derivative of naphthalene sulfonic acid and is used in a variety of chemical syntheses and laboratory experiments. In addition, 1-NSAH has been investigated for its potential use in medical and pharmaceutical research.

Aplicaciones Científicas De Investigación

Nanocatalizador en Química Verde

El óxido de grafeno funcionalizado con ácido 4-amino-3-hidroxi-1-naftalensulfónico (GO-ANSA) se utiliza como un nanocatalizador heterogéneo para la síntesis en un solo paso de derivados de tetracetona y tetrahidrobenzo [b] pirano en condiciones verdes . El nanocatalizador es altamente eficiente, reutilizable y permite rendimientos altos a excelentes, condiciones de reacción suaves, un procedimiento simple para la separación y purificación de productos, estabilidad y reciclaje del catalizador .

Detección espectrofotométrica de silicio

El ácido 4-amino-3-hidroxi-1-naftalensulfónico se utiliza para la detección espectrofotométrica de silicio . Este compuesto es adecuado para técnicas de espectroscopia UV/Vis .

Separación de compuestos sulfónicos aromáticos

Este compuesto se ha utilizado para estudiar la separación de compuestos sulfónicos aromáticos utilizando las técnicas de cromatografía líquida de alto rendimiento de interacción iónica y electroforesis capilar micelar .

Síntesis de derivados de ácido naftalensulfónico

El ácido 4-amino-3-hidroxi-1-naftalensulfónico es un material de partida clave para la preparación de derivados de ácido naftalensulfónico . Estos derivados muestran actividad para inhibir la ADN polimerasa y las actividades de la ribonucleasa H de la transcriptasa inversa del VIH-1 .

Preparación de ácido 1-bromo-4-naftalensulfónico

Este compuesto se puede utilizar para preparar ácido 1-bromo-4-naftalensulfónico, que es aplicable como un fosforóforo en la detección de péptidos mediante electroforesis capilar .

Síntesis de complejos de escandio

El ácido 4-amino-3-hidroxi-1-naftalensulfónico se puede utilizar como reactivo para sintetizar complejos de escandio . Estos complejos son aplicables como receptores artificiales en la eliminación de α−aminoácidos anfóteros de soluciones acuosas .

Mecanismo De Acción

Target of Action

It has been used as a key starting material for the preparation of naphthalenesulfonic acid derivatives . These derivatives have shown activity to inhibit DNA polymerase and ribonuclease H activities of HIV-1 reverse transcriptase .

Mode of Action

Its derivatives have been found to inhibit dna polymerase and ribonuclease h activities of hiv-1 reverse transcriptase . This suggests that the compound may interact with these targets, leading to changes in their function.

Biochemical Pathways

Given its inhibitory effects on dna polymerase and ribonuclease h activities of hiv-1 reverse transcriptase, it can be inferred that it may affect the replication of hiv-1 .

Result of Action

Its derivatives have been found to inhibit dna polymerase and ribonuclease h activities of hiv-1 reverse transcriptase , suggesting that it may have antiviral effects.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the study of separation of aromatic sulfonated compounds using ion-interaction high-performance liquid chromatography and micellar electrokinetic capillary chromatography techniques . The compound’s interactions with these biomolecules are crucial for its application in biochemical assays and therapeutic uses.

Cellular Effects

1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes is essential for understanding its therapeutic applications and potential side effects .

Molecular Mechanism

The molecular mechanism of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been used as a starting material for the preparation of naphthalenesulfonic acid derivatives, which show activity in inhibiting DNA polymerase and ribonuclease H activities of HIV-1 reverse transcriptase . These interactions at the molecular level are critical for its biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, change over time. The compound’s stability and degradation are important factors to consider. It has been observed that thermal decomposition can lead to the release of irritating gases and vapors . Understanding these temporal effects is crucial for its safe handling and application in research.

Dosage Effects in Animal Models

The effects of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, vary with different dosages in animal models. At higher doses, the compound may exhibit toxic or adverse effects. For instance, it is known to cause skin corrosion and serious eye damage . These dosage effects are important for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism and its impact on these pathways are essential for understanding its biochemical properties and potential therapeutic uses .

Transport and Distribution

The transport and distribution of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for its application in biochemical assays and therapeutic uses.

Subcellular Localization

1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, is localized in specific subcellular compartments. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns are important for understanding the compound’s biochemical properties and potential therapeutic applications.

Propiedades

IUPAC Name |

4-amino-5-hydroxynaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c11-7-4-5-9(16(13,14)15)6-2-1-3-8(12)10(6)7/h1-5,12H,11H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDIEHDJWYRVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058896 | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Amino-5-hydroxy-1-naphthalenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19315 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

83-64-7 | |

| Record name | S acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-hydroxynaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate](/img/structure/B1265303.png)

![(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate](/img/structure/B1265304.png)

![3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1265310.png)